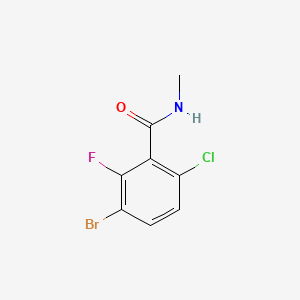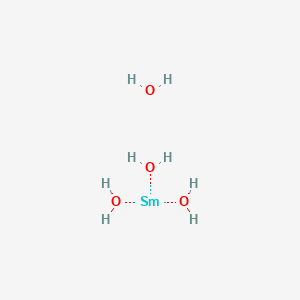![molecular formula C11H14BrMgN B6288966 [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution CAS No. 480424-80-4](/img/structure/B6288966.png)
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution is a Grignard reagent commonly used in organic synthesis. This compound is typically available as a 0.25 M solution in tetrahydrofuran (THF). Grignard reagents are valuable in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide involves the reaction of 2-(1-pyrrolidinylmethyl)phenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide follows similar principles but on a larger scale. The process involves:
Reactants: 2-(1-Pyrrolidinylmethyl)phenyl bromide and magnesium turnings.
Solvent: Anhydrous THF.
Reaction Conditions: The reaction is conducted under an inert atmosphere with continuous stirring to ensure complete dissolution of magnesium and efficient formation of the Grignard reagent.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Electrophiles: Various electrophilic species used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
Wissenschaftliche Forschungsanwendungen
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Preparation of biologically active compounds and intermediates.
Medicine: Synthesis of drug candidates and medicinal chemistry research.
Industry: Production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group.
Methylmagnesium bromide: A simpler Grignard reagent with a methyl group.
Ethylmagnesium bromide: A Grignard reagent with an ethyl group.
Uniqueness
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide is unique due to the presence of the pyrrolidinylmethyl group, which can introduce additional functionality and complexity into the synthesized molecules. This makes it particularly useful in the synthesis of complex organic compounds and pharmaceuticals.
Eigenschaften
CAS-Nummer |
480424-80-4 |
|---|---|
Molekularformel |
C11H14BrMgN |
Molekulargewicht |
264.44 g/mol |
IUPAC-Name |
magnesium;1-(phenylmethyl)pyrrolidine;bromide |
InChI |
InChI=1S/C11H14N.BrH.Mg/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-3,6H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
WJCUFESQPAZURD-UHFFFAOYSA-M |
SMILES |
C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Kanonische SMILES |
C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B6288894.png)
![barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B6288902.png)

![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)







![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)
